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molecular formula C8H8O3 B019472 2-Hydroxyphenylacetic acid CAS No. 614-75-5

2-Hydroxyphenylacetic acid

Cat. No. B019472
M. Wt: 152.15 g/mol
InChI Key: CCVYRRGZDBSHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05221772

Procedure details

`Isopar M` (500 ml), (2-chlorophenyl)acetic acid (51.3 g, 0.3M), copper II sulphate hexahydrate (2.88 g, 10 mM) and sodium hydroxide pellets (84 g, 2.1M) were changed to a 1.5 litre hastalloy vessel equipped with a stirrer and condenser. The temperature of the vessel was increased from ambient using an oil bath, while stirring the reaction mixture. The oil bath was maintained at between 210° C. and 220° C. for 6 hours and then heating was ceased and the vessel was allowed to cool to ambient temperature. Water (500 ml) was added (exothern) and the reaction mixture was stirred for a further 30 minutes. After filtering off some insoluble material (about 600 mg) the phases were separated and the upper organic phase set aside (480-490 ml). The aqueous phase was acidified to pH1 (by test paper) by adding 36% hydrochloric acid (125-155 ml, exothern), and then extracted with isopropyl acetate (2×250 ml). The combined isopropyl acetate extracts were evaporated at 60° C. and about 20 mm Hg on a rotary evaporator to give (2-hydroxyphenyl)acetic acid as brown solid (44-45 g, purity by gas chromatography 94-99%, yield 93-96%).
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
2.88 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[OH-:12].[Na+]>[Cu].O>[OH:12][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
51.3 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
copper
Quantity
2.88 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer and condenser
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the vessel was increased from ambient
TEMPERATURE
Type
TEMPERATURE
Details
The oil bath was maintained at between 210° C. and 220° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After filtering off some insoluble material (about 600 mg) the phases
CUSTOM
Type
CUSTOM
Details
were separated
ADDITION
Type
ADDITION
Details
by adding 36% hydrochloric acid (125-155 ml, exothern)
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl acetate (2×250 ml)
CUSTOM
Type
CUSTOM
Details
The combined isopropyl acetate extracts were evaporated at 60° C.
CUSTOM
Type
CUSTOM
Details
about 20 mm Hg on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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